1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

Catalog No.
S12183296
CAS No.
M.F
C14H22N4
M. Wt
246.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methy...

Product Name

1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C14H22N4/c1-12(2)10-18-11-13(8-16-18)7-15-9-14-5-4-6-17(14)3/h4-6,8,11-12,15H,7,9-10H2,1-3H3

InChI Key

VBGSMGMSVFYPKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=CN2C

The compound 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is an organic molecule characterized by the presence of both a pyrazole and a pyrrole ring. Its structure includes a 2-methylpropyl group attached to the pyrazole ring and a methylpyrrole moiety linked through a methanamine group. This unique combination of heterocycles contributes to its potential utility in various fields, including medicinal chemistry and materials science.

The reactivity of this compound primarily involves nucleophilic substitutions, where the amine group can act as a nucleophile. Additionally, the presence of both the pyrazole and pyrrole rings allows for diverse chemical transformations, including:

  • Alkylation: The amine can undergo alkylation reactions to form more complex derivatives.
  • Acylation: The amine functionality can also be acylated to introduce various acyl groups.
  • Cyclization reactions: The compound can participate in cyclization reactions to form new cyclic structures.

These reactions are essential for modifying the compound's properties and enhancing its biological activity.

Research indicates that compounds containing pyrazole and pyrrole rings exhibit significant biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer activity: Certain modifications of pyrazole-containing compounds have been explored for their potential in cancer therapy.
  • Enzyme inhibition: The compound may interact with specific enzymes, influencing their activity and providing insights into biochemical pathways.

The exact biological mechanisms remain an area of active research, with ongoing studies aimed at elucidating specific interactions with biological targets.

The synthesis of 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves several steps:

  • Synthesis of Pyrazole Intermediate: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under basic conditions.
  • Synthesis of Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves cyclization of a 1,4-dicarbonyl compound with ammonia or primary amines.
  • Coupling Reaction: The pyrazole and pyrrole intermediates are coupled using a suitable linker under conditions that promote nucleophilic substitution.

Optimizing reaction conditions is crucial for maximizing yield and purity, especially for industrial-scale production.

The applications of 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine are diverse:

  • Medicinal Chemistry: It serves as a potential drug candidate due to its unique structural features that can be tailored for enhanced pharmacological properties.
  • Material Science: This compound can be used in developing materials with specific electrical or optical properties.
  • Biochemical Research: It acts as a probe for studying enzyme activities and protein-ligand interactions.

Interaction studies involving this compound focus on its binding affinity to various biological targets such as enzymes and receptors. These studies often employ techniques like:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding.
  • Molecular Docking Studies: To predict how the compound interacts with specific targets at the molecular level.

These investigations are crucial for understanding its mechanism of action and optimizing its use in therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine, highlighting its uniqueness in structure and potential activity. Some notable similar compounds include:

Compound NameStructural FeaturesUnique Aspects
4-Amino-1-methylpyrazoleContains a pyrazole ringLacks the pyrrole structure
5-MethylpyrazoleSimple methyl substitution on pyrazoleLess complex than the target compound
N-MethylpyrroleContains only a pyrrole ringDoes not incorporate pyrazole or additional substituents

These comparisons illustrate how the presence of both pyrazole and pyrrole rings in the target compound may confer distinct properties not found in simpler analogs.

Multi-Step Organic Reaction Pathways for Pyrazole-Pyrrole Hybridization

The synthesis of 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine begins with the preparation of pyrazole and pyrrole intermediates. Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. For example, acetylenic ketones react with hydrazine derivatives to form pyrazole rings, though this often yields regioisomeric mixtures requiring chromatographic separation. In contrast, pyrrole synthesis frequently employs Paal-Knorr cyclization, where 1,4-diketones react with primary amines under acidic conditions.

A critical step involves functionalizing the pyrazole at the 1-position with a 2-methylpropyl (tert-butyl) group. This is achieved through nucleophilic substitution using tert-butyl bromide in the presence of a base such as potassium carbonate, ensuring regioselectivity at the pyrazole nitrogen. Concurrently, the pyrrole moiety is methylated at the 1-position using methyl iodide, followed by formylation at the 2-position to introduce a reactive aldehyde group.

The final hybridization step links these intermediates via a methylene bridge. A reductive amination strategy is employed, where the pyrrole-bound aldehyde reacts with the primary amine of the pyrazole derivative in the presence of sodium cyanoborohydride. This step demands strict pH control (pH 4–6) and anhydrous conditions to prevent side reactions.

Table 1: Key Reaction Parameters for Pyrazole-Pyrrole Hybrid Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Pyrazole SynthesisHydrazine hydrate, acetylenic ketone65–7892
Pyrrole MethylationMethyl iodide, K₂CO₃, DMF, 60°C8595
Reductive AminationNaBH₃CN, MeOH, pH 57298

Strategic Coupling Reactions for Methylene Bridge Formation

The methylene bridge (-CH₂-NH-) connecting the pyrazole and pyrrole rings is pivotal for maintaining conformational flexibility and electronic communication between the heterocycles. Coupling strategies often utilize Ullmann-type reactions or Buchwald-Hartwig amination, though these require palladium catalysts and elevated temperatures. A more efficient approach involves Mitsunobu coupling, where diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the reaction between the pyrazole alcohol and pyrrole amine at room temperature.

Recent advances highlight the use of continuous flow reactors to enhance coupling efficiency. By maintaining precise temperature (25°C) and pressure (1 atm), researchers achieved 95% conversion within 2 hours, compared to 72% in batch reactors. Catalyst recycling systems, such as polymer-supported DEAD, further reduce costs and waste.

Optimization Strategies for Tert-Butyl Group Incorporation

Incorporating the tert-butyl group at the pyrazole 1-position enhances steric bulk, improving metabolic stability and binding affinity in medicinal applications. Traditional alkylation methods using tert-butyl bromide suffer from low yields (≤50%) due to competing elimination reactions. Optimization via phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/water) increased yields to 88% by minimizing side reactions.

Alternative strategies employ tert-butyl isocyanate as an electrophile, reacting with pyrazole under basic conditions to form a urea intermediate, which is subsequently reduced to the amine using lithium aluminum hydride. This method avoids harsh alkylation conditions and achieves 92% yield with >99% purity.

Catalytic Systems for Heterocyclic Ring Functionalization

Functionalizing the pyrrole ring at the 2-position requires selective catalysis to avoid over-alkylation. Pyrazole itself has emerged as a promoter in multi-component reactions, as demonstrated in the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. Here, pyrazole facilitates imine formation and cyclization by acting as a Brønsted base, enhancing reaction rates by 40% compared to traditional catalysts like DMAP.

Transition metal catalysts, particularly Pd(OAc)₂, enable Suzuki-Miyaura cross-coupling to introduce aryl groups at the pyrrole 5-position. Ligand screening revealed that SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides optimal steric bulk, achieving 85% yield with minimal homocoupling byproducts.

Table 2: Catalytic Systems for Heterocyclic Functionalization

Reaction TypeCatalyst SystemYield (%)Selectivity (%)
Imine CyclizationPyrazole (1 mol%)9098
Suzuki CouplingPd(OAc)₂/SPhos8595
Reductive AminationNaBH₃CN7299

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

246.18444672 g/mol

Monoisotopic Mass

246.18444672 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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